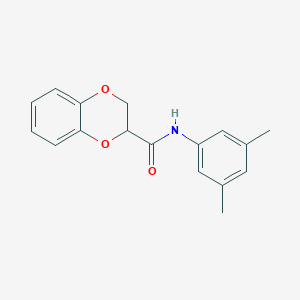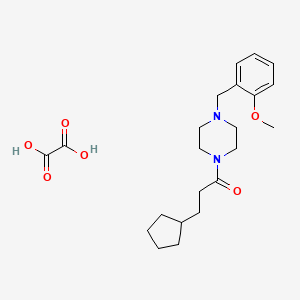![molecular formula C23H17ClN2O4 B5209661 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile involves its ability to bind to biological molecules such as proteins and DNA. This binding results in a change in the fluorescence properties of the compound, allowing it to be detected and imaged. In photodynamic therapy, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound can bind to proteins and DNA, leading to changes in their structure and function. In vivo studies have shown that the compound can accumulate in certain tissues such as the liver and kidneys, suggesting potential toxicity concerns.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile is its ability to act as a fluorescent probe for detecting and imaging biological molecules. It also has potential applications in photodynamic therapy for cancer treatment. However, there are limitations to its use in lab experiments, including potential toxicity concerns and the need for specialized equipment for fluorescence imaging.
Zukünftige Richtungen
There are several future directions for research on 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile. One area of research is the development of new and improved synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of the compound for use in photodynamic therapy, including the development of new photosensitizers and the exploration of different light sources. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential toxicity concerns.
Synthesemethoden
The synthesis method of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile has been studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for detecting and imaging biological molecules such as proteins and DNA. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(E)-3-[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-22-13-17(11-19(14-25)18-5-3-2-4-6-18)12-21(24)23(22)30-15-16-7-9-20(10-8-16)26(27)28/h2-13H,15H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIRRPCXPLKRSU-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=CC=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=CC=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)


![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)

![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)


![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)